molecular formula C8H11ClN2 B1592772 Isoindolin-5-amine hydrochloride CAS No. 503614-81-1

Isoindolin-5-amine hydrochloride

Cat. No.: B1592772
CAS No.: 503614-81-1
M. Wt: 170.64 g/mol
InChI Key: OXQCFVJPKBLYPC-UHFFFAOYSA-N
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Description

Isoindolin-5-amine hydrochloride is a chemical compound with the molecular formula C8H10N2Cl. It is a derivative of isoindoline and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Isoindolin-5-amine hydrochloride is a compound that has been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and motor control .

Mode of Action

The interaction of this compound with its target, the dopamine receptor D2, results in changes in the receptor’s activity . This interaction can modulate the receptor’s signaling pathways, potentially influencing various physiological processes .

Biochemical Pathways

This compound, through its interaction with the dopamine receptor D2, can affect various biochemical pathways . These pathways may include those involved in neurotransmission, mood regulation, and motor control . The downstream effects of these pathway alterations can have significant impacts on physiological functions .

Pharmacokinetics

The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the dopamine receptor D2 . This interaction can lead to changes in cellular signaling, potentially influencing various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the compound’s stability and activity . .

Biochemical Analysis

Biochemical Properties

Isoindolin-5-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in cell growth and differentiation. Additionally, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to certain proteins and enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at certain dosage levels. These studies have also highlighted the importance of determining the optimal dosage to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can affect the activity of enzymes involved in amino acid metabolism, leading to changes in metabolic flux and metabolite levels. Understanding the metabolic pathways influenced by this compound is essential for elucidating its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its overall effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is important for elucidating its precise biochemical mechanisms and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoindolin-5-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of isoindoline with ammonia in the presence of hydrochloric acid. The reaction typically takes place under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Isoindolin-5-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of isoindolin-5-one derivatives.

  • Reduction: Reduction reactions typically result in the formation of isoindoline derivatives.

  • Substitution: Substitution reactions can produce various substituted isoindolines.

Scientific Research Applications

Isoindolin-5-amine hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological processes and as a tool in molecular biology research.

  • Medicine: this compound is investigated for its potential therapeutic properties, including its use in drug development.

  • Industry: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Isoindolin-5-amine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Isoindoline: A closely related compound with similar chemical properties but different functional groups.

  • Indole: Another compound with a similar structure but different biological activity.

  • Isoindolinone: A derivative of isoindoline with an additional carbonyl group.

These compounds share structural similarities but differ in their chemical reactivity and applications.

Properties

IUPAC Name

2,3-dihydro-1H-isoindol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQCFVJPKBLYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623723
Record name 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503614-81-1
Record name 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Part B. To a solution of the isoindoline (5.40 g, 21.3 mmol) made above in EtOH (266 mL) under N2 was added 20% Pd(OH)2/C (3.00 g, 4.25 mmol). The reaction mixture was hydrogenated at 45 psi for 1 h. TLC analysis indicated that the nitro functionality was reduced and the Bn group was still intact. Therefore, concentrated HCl (1.6 mL, 19.1 mmol) was added to the reaction mixture and hydrogenation (50 psi) was continued overnight. The mixture was filtered through Celite®, washed with MeOH, and the filtrate was concentrated to one fourth of the volume. The precipitate was filtered off to provide the 5-aminoisoindoline•HCl (1.32 g, 36% yield): 1H NMR (500 MHz, CDCl3) δ 9.88 (s, br, 2H), 7.00 (d, 1H), 6.54 (m, 2H), 5.44 (s, br, 2H), 4.32 (s, 2H), 4.28 (s, 2H); ESI MS m/z 135 (M−HCl+H)+.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
266 mL
Type
solvent
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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